2-Amino-5-(trifluoromethyl)benzamide
CAS No.: 16499-54-0
Cat. No.: VC21091940
Molecular Formula: C8H7F3N2O
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16499-54-0 |
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Molecular Formula | C8H7F3N2O |
Molecular Weight | 204.15 g/mol |
IUPAC Name | 2-amino-5-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H2,13,14) |
Standard InChI Key | MOKMVZDIJPORMZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)N)N |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)N)N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Amino-5-(trifluoromethyl)benzamide possesses a benzene ring core with three key functional groups: an amino group at position 2, a trifluoromethyl group at position 5, and a carboxamide moiety. The molecular formula of this compound is C8H7F3N2O, and it has a CAS registry number of 16499-54-0 . The presence of the trifluoromethyl group significantly influences the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.
Physical Properties
The physical properties of 2-Amino-5-(trifluoromethyl)benzamide are summarized in the following table:
The relatively high LogP value (2.668) indicates considerable lipophilicity, which is primarily attributed to the trifluoromethyl group. This property enhances the compound's ability to penetrate cell membranes, potentially increasing its bioavailability when considered for pharmaceutical applications .
Synthesis Methods
Industrial Production Considerations
Industrial production methods for benzamide derivatives often require optimization for large-scale synthesis. This typically involves consideration of:
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Cost-effective starting materials
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Environmentally sustainable reaction conditions
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Purification methods suitable for bulk production
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Quality control measures to ensure consistent purity
These considerations are particularly important for compounds containing trifluoromethyl groups, as fluorine chemistry often involves specialized reagents and reaction conditions.
Chemical Reactivity
Reactions Involving the Amino Group
The primary amino group at position 2 of 2-Amino-5-(trifluoromethyl)benzamide can participate in various reactions characteristic of aromatic amines:
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Diazotization: The primary amine can react with nitrous acid to form diazonium salts, which can undergo subsequent transformations including substitution reactions.
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Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amide derivatives. This is exemplified in related compounds such as 5-Acetomino-2-amino Benzotrifluoride (CAS: 1579-89-1) .
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Nucleophilic Substitution: As a nucleophile, the amino group can participate in substitution reactions with electrophilic substrates.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is generally stable under most reaction conditions but exerts significant electronic effects on the molecule:
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It acts as a strong electron-withdrawing group, influencing the electronic distribution in the aromatic ring
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It enhances the acidity of nearby protons
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It stabilizes negative charges that may develop during reactions
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It resists metabolic degradation, contributing to the compound's potential stability in biological systems
Carboxamide Functionality
The carboxamide group in 2-Amino-5-(trifluoromethyl)benzamide can undergo several transformations:
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Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid
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Reduction: Using appropriate reducing agents, the carboxamide can be converted to an amine
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Dehydration: The carboxamide can be dehydrated to form a nitrile derivative
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of similar compounds provide insights into the potential biological activity of 2-Amino-5-(trifluoromethyl)benzamide:
The positioning of these functional groups creates a unique electronic and steric environment that can significantly influence the compound's interaction with biological targets.
Applications in Research and Industry
Medicinal Chemistry Applications
In medicinal chemistry, 2-Amino-5-(trifluoromethyl)benzamide and related compounds have potential applications in:
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Drug Development: The compound may serve as a building block for the synthesis of more complex drug candidates, particularly those targeting enzymes or receptors where trifluoromethyl groups enhance binding affinity.
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Structure-Activity Relationship Studies: The unique combination of functional groups makes it valuable for SAR studies, helping researchers understand how structural modifications affect biological activity.
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Enzyme Inhibition: Similar compounds have shown promise as enzyme inhibitors, particularly against kinases, suggesting potential applications in cancer therapy and other areas .
Synthetic Intermediates
2-Amino-5-(trifluoromethyl)benzamide can serve as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple functional groups provides various points for further derivatization:
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The amino group can be modified through acylation, alkylation, or conversion to other nitrogen-containing functional groups
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The carboxamide can be transformed through hydrolysis, reduction, or dehydration
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The aromatic ring can undergo further substitution reactions
These transformation possibilities make the compound versatile in the design and synthesis of molecules with tailored properties and functions.
Comparative Analysis with Similar Compounds
A comparative analysis of 2-Amino-5-(trifluoromethyl)benzamide with structurally related compounds provides insight into the effect of structural variations on properties and potential applications:
This comparison illustrates how subtle structural changes—such as the position of the trifluoromethyl group or the addition of other substituents—can significantly affect the compound's properties while maintaining the core benzamide structure.
Effect of Trifluoromethyl Position
The position of the trifluoromethyl group (4- versus 5-position) can significantly impact the electronic distribution in the molecule, potentially altering:
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Reactivity patterns of the aromatic ring
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Binding orientations with biological targets
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Physical properties such as solubility and lipophilicity
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